molecular formula C11H15N3O4S B2986082 Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate CAS No. 338405-05-3

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate

Cat. No.: B2986082
CAS No.: 338405-05-3
M. Wt: 285.32
InChI Key: PNYRFOZLXMPPSK-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate is a chemical compound with the molecular formula C11H15N3O4S. It is known for its potential biological activity and diverse applications in scientific research. This compound has gained attention due to its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with phenylhydrazine in the presence of a sulfonating agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate has a wide range of applications in scientific research. It is used in the development of new chemical entities, biological assays, and pharmaceutical compounds. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism by which Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Ethyl 3-aminopropanoate

  • Phenylhydrazine derivatives

  • Sulfonated esters

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-(benzenesulfonylhydrazinylidene)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-2-18-11(15)8-10(12)13-14-19(16,17)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRFOZLXMPPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNS(=O)(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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